molecular formula C10H18O3S B8609820 3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane)

3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane)

Cat. No.: B8609820
M. Wt: 218.32 g/mol
InChI Key: SWJHSMBPLKNKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane) is a useful research compound. Its molecular formula is C10H18O3S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Sulfinylbis(methylene))bis(3-methyloxetane) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

3-methyl-3-[(3-methyloxetan-3-yl)methylsulfinylmethyl]oxetane

InChI

InChI=1S/C10H18O3S/c1-9(3-12-4-9)7-14(11)8-10(2)5-13-6-10/h3-8H2,1-2H3

InChI Key

SWJHSMBPLKNKAV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CS(=O)CC2(COC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-L round-bottom flask was charged with a solution of 6 (14.9 g, 73.6 mmol) in MeOH (240 mL) and cooled to 0° C. A solution of NaIO4 (16.5 g, 77.3 mmol) in water (180 mL) was added via addition funnel over ˜15 min. The ice bath was removed and the slurry was warmed to rt. MeOH (2×50 mL, added 20 min apart) was added, and the mixture was stirred for 12 h at rt. The mixture was filtered through a fritted funnel, and the white precipitate was washed with MeOH. The combined filtrate and washings were concentrated in vacuo, and the concentrate was coevaporated with toluene (200 mL). CH2Cl2 (400 mL) was added to the residue, followed by MgSO4. The mixture was filtered, and the filtrate was concentrated in vacuo to afford crude 3 (15.82 g) as a yellow solid. To the flask containing the crude solid was added toluene (200 mL), and the slurry was heated to 60° C. to affect complete dissolution. Decolorizing carbon was added, and the mixture was filtered by gravity into a 1-L Erlenmeyer flask. To the colorless solution was slowly added distilled hexanes (˜100 mL total) until cloudiness/precipitation occurred. The mixture was allowed to stand at rt overnight. Upon filtration and drying under high vacuum, 3 (10.49 g) was collected as a white solid. Material recovered from the mother liquor was recrystallized to afford an additional 2.68 g of 3 as white solid for a total yield of 82%. Reported analytical data refer to that of the first crop: Mp 92.8-94.1° C.; IR (ATR) 2939, 2863, 1451, 1381, 1227, 1026, 971 cm−1; H NMR (400 MHz, CDCl3) δ 4.80 (d, J=6.0 Hz, 2H), 4.61 (d, J=5.6 Hz, 2H), 4.50 (d, J=5.4 Hz, 2H), 4.45 (d, J=6.0 Hz, 2H), 3.38 (d, J=12.9 Hz, 2H), 2.75 (d, J=12.9 Hz, 2H), 1.61 (s, 6H); 13C NMR (100 MHz, CDCl3) δ 82.4, 82.0, 61.9, 38.4, 23.4; HRMS (ES) m/z calc for C10H18O3NaS (M+Na) 241.0874. found 241.0885.
Name
6
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Name

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